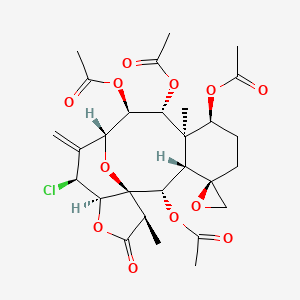

Fragilide J

描述

Fragilide J is a hypothetical or yet-to-be-characterized member of the Fragilide family, a group of briarane diterpenoids isolated from the gorgonian coral Junceella fragilis (Ellisellidae). Briaranes, including Fragilides, are characterized by a bicyclic core with epoxy, ester, and hydroxyl substituents, often exhibiting anti-inflammatory, cytotoxic, or immunomodulatory properties . This article synthesizes data on structurally analogous Fragilides (e.g., Fragilides Q, L, X, F) and compares them with related briaranes (e.g., juncenolides, gemmacolides, briaviolides) to elucidate structure-activity relationships.

属性

分子式 |

C28H35ClO12 |

|---|---|

分子量 |

599 g/mol |

IUPAC 名称 |

[(1R,2S,3S,4R,7S,8R,9R,10R,11R,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-12-methylidene-16-oxospiro[15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecane-4,2'-oxirane]-7-yl] acetate |

InChI |

InChI=1S/C28H35ClO12/c1-11-18(29)22-28(12(2)25(34)40-22)24(39-16(6)33)21-26(7,17(36-13(3)30)8-9-27(21)10-35-27)23(38-15(5)32)20(19(11)41-28)37-14(4)31/h12,17-24H,1,8-10H2,2-7H3/t12-,17-,18-,19+,20+,21+,22-,23-,24-,26-,27-,28-/m0/s1 |

InChI 键 |

VPXKDKFGKRSWEO-GKPKSCKFSA-N |

手性 SMILES |

C[C@H]1C(=O)O[C@@H]2[C@]13[C@H]([C@@H]4[C@]([C@H](CC[C@]45CO5)OC(=O)C)([C@H]([C@@H]([C@H](O3)C(=C)[C@@H]2Cl)OC(=O)C)OC(=O)C)C)OC(=O)C |

规范 SMILES |

CC1C(=O)OC2C13C(C4C(C(CCC45CO5)OC(=O)C)(C(C(C(O3)C(=C)C2Cl)OC(=O)C)OC(=O)C)C)OC(=O)C |

同义词 |

fragilide J |

产品来源 |

United States |

相似化合物的比较

Structural Characteristics of Fragilide Compounds

Fragilides share a common 11,20-epoxybriarane backbone but differ in substituent patterns and stereochemistry:

- Fragilide Q : Contains a rare propionyl group at C-4 instead of the typical acetyloxy group, with molecular formula C₂₈H₃₈O₁₂ . Its stereochemistry includes α-oriented 11,20-epoxy and chair conformation of the cyclohexane ring .

- Fragilide L: Features a 16-hydroxy substitution (C₂₆H₃₆O₁₀), contrasting with junceellonoid B's 16-acetoxy group. Key NOESY correlations confirm α-orientation of H-9 and β-orientation of H-6 .

- Fragilide X: Exhibits a pro-inflammatory profile, enhancing iNOS and COX-2 expression in LPS-stimulated macrophages. Its stereochemical arrangement at C-8 differs from anti-inflammatory juncenolide K .

- Fragilide F : A chlorinated polyacetylated briarane with enhanced alkaline phosphatase (ALP) activity , as reported in 2024 studies .

Comparison with Other Briarane Diterpenes

Structural Differences and Similarities

| Feature | Fragilides | Juncenolides/Gemmacolides | Briaviolides |

|---|---|---|---|

| Core Structure | 11,20-epoxybriarane | 11,20-epoxybriarane | Variably oxidized briarane |

| Substituents | Propionyl (Q), hydroxy (L), chloro (F) | Acetoxy, hydroxy | Chlorinated, hydroxylated |

| Stereochemical Key | C-8/C-11 hydroxyl orientation | C-12 acetoxy vs. hydroxy | C-11 hydroxyl stereochemistry |

Bioactivity Profiles

- Anti-Inflammatory Activity: Fragilide L reduces iNOS/COX-2 expression in RAW264.7 macrophages, comparable to dexamethasone . Briaviolide L (46.68% iNOS inhibition) outperforms Fragilide L, emphasizing substituent positioning .

- Gemmacolide X is prioritized for drug development due to scalable isolation from J. fragilis .

Table 1. Comparative Analysis of Key Briaranes

Key Observations :

- Hydroxyl vs. Acetoxy: Hydroxyl groups at C-8 or C-16 enhance anti-inflammatory effects (Fragilide L, juncenolide K), while acetoxy groups may reduce bioavailability .

- Steric Effects: α- vs. β-orientation of substituents (e.g., C-8 in Fragilide X vs. juncenolide K) inverses bioactivity .

常见问题

Q. What are the standard analytical techniques for structural elucidation of Fragilide J?

this compound’s structure is determined using a combination of nuclear magnetic resonance (NMR) spectroscopy, high-resolution electrospray ionization mass spectrometry (+)-HRESIMS, and infrared (IR) spectroscopy. Key steps include:

- 1D/2D NMR : Assign proton (δH 2.77, H-20a; δH 2.64, H-20b) and carbon signals (e.g., δC 57.3 for C-11 epoxy) to map substituents and stereochemistry .

- IR Spectroscopy : Identify functional groups (e.g., γ-lactone at 1783 cm⁻¹, ester carbonyl at 1735 cm⁻¹) .

- X-ray Crystallography : For absolute stereochemical confirmation (e.g., as applied to related analogs like fragilide F) .

Q. How is this compound isolated from Junceella fragilis?

The isolation protocol involves:

Extraction : Use organic solvents (e.g., methanol/dichloromethane) to obtain crude extracts.

Chromatography : Fractionate via silica gel column chromatography, followed by HPLC purification.

Characterization : Monitor fractions using TLC and MS to isolate pure this compound .

Q. What initial bioactivity assessments are performed for this compound?

Primary screenings include:

- Cytotoxicity Assays : Test against cancer cell lines (e.g., MG63 human osteosarcoma cells at 10 μM) using MTT or SRB assays .

- Anti-inflammatory Testing : Measure inhibition of NO production in LPS-induced macrophages.

- Dose-Response Curves : Establish IC₅₀ values for quantitative bioactivity evaluation .

Advanced Research Questions

Q. How to resolve spectral data contradictions during structural analysis of this compound analogs?

Contradictions (e.g., unexpected δC values or splitting patterns) require:

- Orthogonal Validation : Cross-check with 2D NMR (COSY, HMBC, NOESY) to confirm connectivity and spatial arrangements .

- Comparative Analysis : Align data with structurally similar briarane diterpenes (e.g., junceellins) .

- Replicate Experiments : Ensure reproducibility under controlled conditions (e.g., solvent, temperature) .

Q. What methodological strategies optimize the synthesis of this compound derivatives?

- Stereochemical Control : Use chiral catalysts or enzymatic resolution to maintain epoxy and acetyl group configurations .

- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyls) during synthetic steps.

- Yield Optimization : Screen reaction parameters (temperature, solvent polarity) via DOE (Design of Experiments) .

Q. How to design mechanistic studies for this compound’s bioactivity?

Q. How to ensure reliability in cytotoxicity data for this compound?

- Triplicate Assays : Conduct experiments in triplicate to calculate mean ± SD.

- Control Groups : Include untreated cells and reference drugs (e.g., doxorubicin).

- Blinded Analysis : Assign independent researchers to score results to minimize bias .

Methodological Frameworks for Research Design

How to formulate a FINER research question for this compound studies?

Apply the FINER criteria:

- Feasible : Ensure access to coral samples and analytical facilities.

- Interesting : Investigate understudied mechanisms (e.g., this compound’s effect on mitochondrial apoptosis).

- Novel : Explore uncharted analogs or synthetic routes.

- Ethical : Follow biodiversity regulations for coral collection.

- Relevant : Align with drug discovery priorities for osteosarcoma .

Q. What statistical methods are appropriate for analyzing this compound’s bioactivity data?

- ANOVA : Compare means across multiple concentrations.

- PCA (Principal Component Analysis) : Identify spectral outliers in structural datasets.

- Survival Analysis : For in vivo efficacy studies (e.g., Kaplan-Meier curves) .

Q. How to address low yield in this compound isolation?

- Solvent Optimization : Test polar/non-polar solvent combinations.

- Chromatography Adjustments : Optimize gradient elution in HPLC.

- Seasonal Variability : Account for coral metabolite fluctuations by sampling in multiple seasons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。